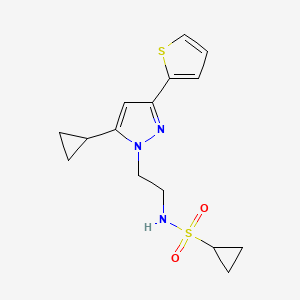
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, also known as BCMAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme's active site. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The specific mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are due to the compound's ability to inhibit enzymes involved in these processes. Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good metabolic stability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate in lab experiments is its high potency and selectivity against specific enzymes. This allows for the development of more effective and specific drugs targeting these enzymes. However, one limitation of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is its potential toxicity, which must be carefully considered when developing drugs based on this compound.
Zukünftige Richtungen
There are several potential future directions for research on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. One area of interest is the development of novel drugs targeting enzymes involved in diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of agrochemicals based on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, which could lead to more effective and sustainable crop protection. Additionally, further research on the toxicity and safety of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is needed to fully understand its potential applications.
Synthesemethoden
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chloro-3-pyridinecarboxylic acid with tert-butyl chloroformate and methylamine. The resulting product is then purified through column chromatography to obtain pure Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. This synthesis method has been optimized to yield high purity and yield of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)7-5-9(12)14-6-8(7)13-4/h5-6,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXEDQRRJYBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/no-structure.png)



![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)
![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)


